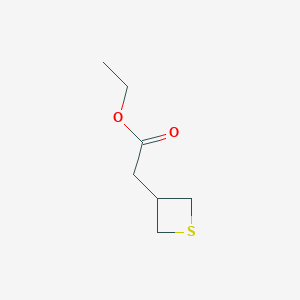

Ethyl 2-(thietan-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(thietan-3-yl)acetate is an organic compound with the molecular formula C7H12O2S It is a derivative of thietane, a four-membered sulfur-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-(thietan-3-yl)acetate can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chlorothietane with ethyl acetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen: Ethyl-2-(Thietan-3-yl)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Schwefelatom im Thietanring kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Der Thietanring kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Schwefelatom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Thietan-Derivate.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-(Thietan-3-yl)acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer schwefelhaltiger Verbindungen.

Biologie: Seine Derivate werden auf potenzielle biologische Aktivitäten untersucht, darunter antimikrobielle und antitumorale Eigenschaften.

Medizin: Es wird geforscht, ob es als Baustein für die Medikamentenentwicklung verwendet werden kann.

Industrie: Es wird bei der Synthese von Spezialchemikalien und -materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(Thietan-3-yl)acetat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Der Thietanring kann Ringöffnungsreaktionen eingehen, was zur Bildung reaktiver Zwischenprodukte führt, die mit biologischen Molekülen interagieren können. Diese Wechselwirkungen können biochemische Pfade modulieren, was möglicherweise zu therapeutischen Wirkungen führt.

Ähnliche Verbindungen:

Thietan: Die Stammverbindung, ein viergliedriger schwefelhaltiger Ring.

Ethyl-2-(Thiiran-3-yl)acetat: Eine ähnliche Verbindung mit einem dreigliedrigen schwefelhaltigen Ring.

Ethyl-2-(Oxetan-3-yl)acetat: Ein Sauerstoffanalog mit einem viergliedrigen sauerstoffhaltigen Ring.

Einzigartigkeit: Ethyl-2-(Thietan-3-yl)acetat ist einzigartig aufgrund des Vorhandenseins des Thietanrings, der eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität verleiht. Sein Schwefelatom kann an verschiedenen chemischen Transformationen teilnehmen, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Wirkmechanismus

The mechanism of action of ethyl 2-(thietan-3-yl)acetate involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Thietane: The parent compound, a four-membered sulfur-containing ring.

Ethyl 2-(thiiran-3-yl)acetate: A similar compound with a three-membered sulfur-containing ring.

Ethyl 2-(oxetan-3-yl)acetate: An oxygen analog with a four-membered oxygen-containing ring.

Uniqueness: Ethyl 2-(thietan-3-yl)acetate is unique due to the presence of the thietane ring, which imparts distinct chemical reactivity and potential biological activity. Its sulfur atom can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

ethyl 2-(thietan-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-2-9-7(8)3-6-4-10-5-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTIHRWVHWHAJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CSC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)

![3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769573.png)

![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)

![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)

![N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11769624.png)

![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)

![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)